![molecular formula C16H14BrNO2 B5791504 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5791504.png)
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a yellow crystalline powder that is commonly used in the synthesis of pharmaceuticals and other organic compounds.
Mechanism of Action
The exact mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is not fully understood. However, it has been suggested that 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one may exert its antitumor and antimicrobial effects by inhibiting the activity of specific enzymes and proteins involved in cell growth and replication.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess antioxidant, anti-inflammatory, and analgesic properties. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to possess significant hepatoprotective activity, making it a potential candidate for the treatment of liver diseases.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a highly versatile compound that offers several advantages for lab experiments. It is relatively easy to synthesize and is readily available in large quantities. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one exhibits a wide range of biochemical and physiological effects, making it a potential candidate for the development of various drugs and therapeutic agents. However, the use of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in lab experiments is not without limitations. The compound is highly reactive and can be toxic in high concentrations.
Future Directions
There are several potential future directions for the study of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. One possible direction is the development of novel anticancer and antibacterial agents based on the structure of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one. Another possible direction is the investigation of the potential therapeutic effects of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one in the treatment of liver diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and to determine its potential toxicity in vivo.
Conclusion:
In conclusion, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one is a highly versatile compound that offers several potential applications in various fields. Its diverse range of biochemical and physiological effects makes it a potential candidate for the development of various drugs and therapeutic agents. However, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one and to determine its potential toxicity in vivo.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one involves a multistep process that requires the use of various reagents and catalysts. The first step involves the reaction of 4-bromobenzaldehyde with acetone in the presence of sodium hydroxide to form 1-(4-bromophenyl)-2-propanone. The second step involves the reaction of 1-(4-bromophenyl)-2-propanone with 4-methoxyaniline in the presence of acetic acid to form 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one.
Scientific Research Applications
1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been reported that 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one exhibits significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Furthermore, 1-(4-bromophenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one has been shown to possess antimicrobial activity against various bacterial strains, making it a potential candidate for the development of antibacterial agents.
properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(4-methoxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-11,18H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFAZKGXYYNXAP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.